Nbd-X, SE
Overview
Description
Nbd-X, SE is a fluorescent probe widely used in biochemical and biophysical research. This compound is known for its ability to bind to specific proteins and lipids, making it a valuable tool for studying molecular interactions and cellular processes.
Mechanism of Action
Target of Action
The primary target of this compound is fatty acid and sterol carrier proteins . These proteins play a crucial role in the transport and metabolism of fatty acids and sterols within cells.
Mode of Action
The compound interacts with its targets by binding to the fatty acid and sterol carrier proteins . This interaction can be used to study the fat globule (membrane) of bovine and human .
Biochemical Pathways
Given its interaction with fatty acid and sterol carrier proteins, it can be inferred that it may influence themetabolism and transport of fatty acids and sterols within cells .
Pharmacokinetics
Its solubility in dmso and methanol suggests that it may have good bioavailability.
Result of Action
The compound’s action results in the staining of cell membranes . It is used as a fluorescent probe for studying the fat globule (membrane) of bovine and human . The compound’s fluorescence is highly environment-sensitive .
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors. For instance, the NBD fluorescence of the compound is highly environment-sensitive . It is weakly fluorescent in water but increases in aprotic solvents and other nonpolar environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nbd-X, SE typically involves the following steps:
Preparation of 6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexanoic acid: This intermediate is synthesized by reacting 7-nitro-2,1,3-benzoxadiazole with hexanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Formation of the ester: The intermediate is then reacted with 2,5-dioxo-1-pyrrolidinyl ester in the presence of a dehydrating agent such as N,N’-diisopropylcarbodiimide (DIC) to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Nbd-X, SE undergoes several types of chemical reactions:
Substitution Reactions: The nitro group can be substituted with other functional groups under specific conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiols can be used for substitution reactions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products
Substitution: Products with different functional groups replacing the nitro group.
Reduction: Amino derivatives of the original compound.
Hydrolysis: Hexanoic acid and the corresponding alcohol.
Scientific Research Applications
Nbd-X, SE is used in various scientific research applications:
Fluorescent Probing: It is used as a fluorescent probe to study protein-lipid interactions and membrane dynamics.
Bioconjugation: It is employed in the preparation of peptide and protein conjugates for imaging and diagnostic purposes.
Cellular Imaging: The compound is used in live-cell imaging to track the localization and movement of specific biomolecules.
Comparison with Similar Compounds
Similar Compounds
6-(7-Nitrobenzofurazan-4-ylamino)hexanoic acid: Another fluorescent probe with similar applications.
160-060 NBD PC: A fluorescent analogue of phosphatidylcholine used in membrane studies.
NBD-X: A building block for peptide conjugates with higher conjugation efficiency.
Uniqueness
Nbd-X, SE is unique due to its specific ester linkage, which provides stability and specificity in bioconjugation applications. Its fluorescence properties are highly sensitive to the environment, making it a versatile tool for studying dynamic biological processes.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O7/c22-12-7-8-13(23)20(12)27-14(24)4-2-1-3-9-17-10-5-6-11(21(25)26)16-15(10)18-28-19-16/h5-6,17H,1-4,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIVORQJLJKPHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCNC2=CC=C(C3=NON=C23)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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